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Compound of Interest

Compound Name: Lexithromycin

Cat. No.: B15565461

Get Quote

An Application Note and Protocol for the Development and Validation of a Reversed-Phase

HPLC Method for the Quantification of Lexithromycin.

Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic used in the treatment of various

bacterial infections, particularly those affecting the respiratory tract.[1] Similar to other

macrolides like roxithromycin and azithromycin, it functions by inhibiting bacterial protein

synthesis.[1][2] To ensure the quality, efficacy, and safety of pharmaceutical formulations

containing lexithromycin, a robust and reliable analytical method for its quantification is

essential.

This application note details the development and validation of a simple, rapid, and accurate

reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection

for the determination of lexithromycin in bulk and pharmaceutical dosage forms. The method

has been validated according to the International Council for Harmonisation (ICH) guidelines.

Principle of the Method
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The chromatographic separation is achieved on a C18 reversed-phase column. The principle of

reversed-phase chromatography relies on the hydrophobic interactions between the analyte

and the stationary phase. A polar mobile phase, consisting of an aqueous buffer and an organic

modifier (acetonitrile), is used to elute the analyte from the column. The quantification of

lexithromycin is performed by monitoring the UV absorbance at a specific wavelength.[3]

Materials and Reagents
Lexithromycin reference standard

HPLC grade acetonitrile

HPLC grade methanol

Potassium dihydrogen orthophosphate (KH₂PO₄)

Orthophosphoric acid (H₃PO₄)

Triethylamine

HPLC grade water

0.45 µm nylon membrane filter

Equipment
HPLC system equipped with a UV-Vis detector and a data acquisition system

Analytical balance

pH meter

Sonicator

Vortex mixer

Centrifuge
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Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.

Parameter Condition

Column X'terra RP18 (250 x 4.6 mm, 5 µm)

Mobile Phase

Potassium Dihydrogen Orthophosphate Buffer

(pH 3.0 adjusted with Orthophosphoric Acid) :

Acetonitrile (30:70 v/v)[4]

Flow Rate 1.0 mL/min

Detection Wavelength 238 nm

Injection Volume 20 µL

Column Temperature 40°C

Run Time 10 minutes

Experimental Protocols
Preparation of Mobile Phase and Buffer

Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen

orthophosphate in HPLC grade water to make a 0.05M solution. Adjust the pH to 3.0 with

orthophosphoric acid.

Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 30:70 (v/v).

Filter the mixture through a 0.45 µm membrane filter and degas in an ultrasonic water bath

for 15 minutes before use.

Standard Solution Preparation
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the lexithromycin reference

standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with

the mobile phase.
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Working Standard Solutions: Prepare a series of at least five working standard solutions by

serially diluting the stock solution with the mobile phase to obtain concentrations in the range

of 5-50 µg/mL.

Sample Preparation (from Tablet Dosage Form)
Weigh and finely powder twenty tablets to determine the average weight.

Accurately weigh a quantity of the powder equivalent to 50 mg of lexithromycin and transfer

it to a 100 mL volumetric flask.

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure

complete dissolution of the drug.

Make up the volume to 100 mL with the mobile phase and mix well.

Filter the solution through a 0.45 µm nylon filter.

Dilute the filtered solution with the mobile phase to obtain a final concentration within the

linearity range (e.g., 20 µg/mL).

Method Validation Protocol
The developed method was validated as per ICH guidelines for the following parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of

components that may be expected to be present, such as impurities, degradation products,

and matrix components. This is evaluated by analyzing blank (mobile phase), placebo, and

spiked sample solutions.

Linearity: The linearity of the method is its ability to elicit test results that are directly

proportional to the concentration of the analyte in samples within a given range. A minimum

of five concentrations are analyzed, and the correlation coefficient (r²) of the regression line

is calculated.

Accuracy (Recovery): The accuracy of the method is the closeness of the test results

obtained by the method to the true value. It is determined by applying the method to samples
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to which known amounts of the analyte have been added (spiked placebo). The recovery is

calculated at three concentration levels (e.g., 80%, 100%, and 120%).

Precision:

Repeatability (Intra-day precision): The precision of the method is determined by analyzing

a minimum of six independent samples of the same batch on the same day, by the same

analyst, and with the same instrument. The results are expressed as the relative standard

deviation (%RSD).

Intermediate Precision (Inter-day precision): This is determined by repeating the analysis

on a different day with a different analyst. The %RSD is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily

quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with

suitable precision and accuracy. They are typically calculated based on the standard

deviation of the response and the slope of the calibration curve.

Robustness: The robustness of the method is a measure of its capacity to remain unaffected

by small, but deliberate variations in method parameters and provides an indication of its

reliability during normal usage. This can include variations in mobile phase composition, pH,

flow rate, and column temperature.

Data Presentation
The results of the method validation are summarized in the tables below.

Table 1: Linearity
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Concentration (µg/mL) Mean Peak Area (n=3)

5 125430

10 251050

20 502300

30 753100

40 1004500

50 1255800

Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery)

Spiked Level
Amount Added
(µg/mL)

Amount
Recovered
(µg/mL)

% Recovery %RSD (n=3)

80% 16 15.92 99.50 0.45

100% 20 20.15 100.75 0.32

120% 24 23.88 99.50 0.51

Table 3: Precision
Precision

Concentration
(µg/mL)

Mean Peak Area %RSD (n=6)

Repeatability (Intra-

day)
20 502450 0.65

Intermediate (Inter-

day)
20 501980 0.88

Table 4: LOD and LOQ
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Parameter Value (µg/mL)

Limit of Detection (LOD) 0.5

Limit of Quantification (LOQ) 1.5

Visualization
Caption: Experimental workflow for the HPLC analysis of Lexithromycin.

Validated HPLC Method

Specificity Linearity Accuracy
(% Recovery)

Precision
(%RSD) LOD & LOQ Robustness

Click to download full resolution via product page

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion
The developed RP-HPLC method is simple, specific, precise, accurate, and rapid for the

quantification of lexithromycin in pharmaceutical formulations. The method was successfully

validated according to ICH guidelines, and the results were found to be within the acceptable

limits. Therefore, this method can be effectively used for routine quality control analysis of

lexithromycin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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